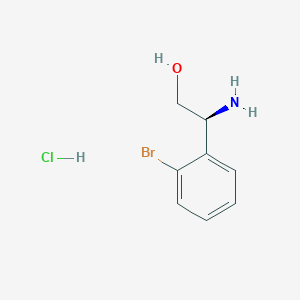

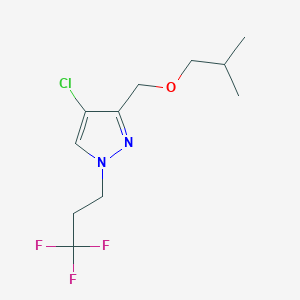

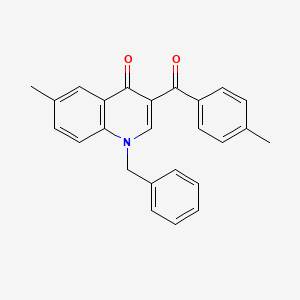

![molecular formula C20H21N3O3S2 B2546088 (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(3-(ethylsulfonyl)phenyl)methanone CAS No. 886918-56-5](/img/structure/B2546088.png)

(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(3-(ethylsulfonyl)phenyl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(3-(ethylsulfonyl)phenyl)methanone is a derivative of benzo[d]thiazol-2-yl(piperazin-1-yl)methanone, which has been identified as a new chemotype with potential anti-mycobacterial properties. The core structure of this compound has shown promising activity against Mycobacterium tuberculosis, with several derivatives exhibiting low micromolar minimum inhibitory concentrations (MICs) and low cytotoxicity, indicating a favorable therapeutic index .

Synthesis Analysis

The synthesis of related compounds has been reported using eco-friendly microwave-assisted synthesis. For instance, a regioselective 1,4-disubstituted 1,2,3-triazole derivative was synthesized through a click cyclocondensation reaction involving a precursor with the benzo[d]thiazol-2-yl piperazine moiety. The reaction was optimized using a copper catalyst system and a mixture of t-BuOH/water, with microwave irradiation significantly accelerating the process .

Molecular Structure Analysis

The molecular structure of a closely related compound, 1-(4-(Benzothiazol-2-yl)piperazin-1-yl)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethenone, was characterized using various spectroscopic techniques, including IR, NMR, and MS, and confirmed by X-ray diffraction. The crystal structure revealed a conventional chair conformation for the piperazine ring. Additionally, Hirshfeld Surface Analysis (HAS) was conducted, which corroborated the findings from the X-ray diffraction analysis .

Chemical Reactions Analysis

Although the specific chemical reactions of this compound are not detailed in the provided papers, the synthesis of similar compounds suggests that the benzo[d]thiazol-2-yl piperazine moiety can participate in various chemical reactions, including cyclocondensation, to form diverse derivatives with potential biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not directly reported in the provided papers. However, the structural analogs synthesized in these studies were fully characterized, suggesting that similar methods could be applied to determine the properties of this compound. The properties such as solubility, melting point, and stability could be inferred from related compounds, which are typically characterized during the synthesis and post-synthesis analysis .

Applications De Recherche Scientifique

Antimicrobial and Anti-mycobacterial Activity

A study by Pancholia et al. (2016) identified the benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold as a new anti-mycobacterial chemotype. The research involved the synthesis and biological evaluation of thirty-six structurally diverse benzo[d]thiazole-2-carboxamides. Seventeen compounds displayed promising anti-mycobacterial potential against Mycobacterium tuberculosis H37Rv strain with minimal inhibitory concentrations (MICs) in the low micromolar range, highlighting their therapeutic potential against tuberculosis. The study further emphasized the low cytotoxicity and significant therapeutic index of these compounds, underscoring their safety profile for further development (Pancholia et al., 2016).

Anticancer Potential

Another area of research focuses on the anticancer potential of related compounds. For example, the design and synthesis of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates have been studied for their ability to induce apoptosis and inhibit tubulin polymerization in cancer cells. These compounds were evaluated for their cytotoxic activity against various cancer cell lines, with certain derivatives showing high cytotoxicity and the ability to induce apoptosis through cell cycle arrest (Manasa et al., 2020).

Enzyme Inhibition

Compounds containing the benzothiazole and piperazine scaffolds have also been investigated for their enzyme inhibitory activities. For instance, the synthesis of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives has been explored for their potential as therapeutic agents through enzyme inhibition. These studies have shown that certain derivatives exhibit significant inhibitory effects against key enzymes, suggesting their utility in treating diseases associated with enzyme dysfunction (Hussain et al., 2017).

Mécanisme D'action

Target of Action

Piperazine derivatives, on the other hand, are known to interact with a variety of targets, including neurotransmitter receptors .

Mode of Action

Benzothiazole derivatives often work by inhibiting key enzymes in the target organism . Piperazine derivatives can act as agonists or antagonists at their target receptors .

Pharmacokinetics

Both benzothiazole and piperazine moieties can influence the pharmacokinetic properties of a compound .

Orientations Futures

Propriétés

IUPAC Name |

[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-(3-ethylsulfonylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O3S2/c1-2-28(25,26)16-7-5-6-15(14-16)19(24)22-10-12-23(13-11-22)20-21-17-8-3-4-9-18(17)27-20/h3-9,14H,2,10-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRYZFBMTRUWWAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

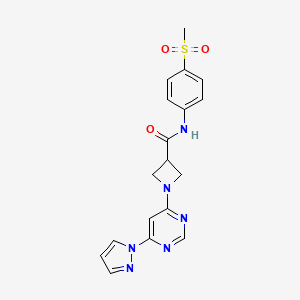

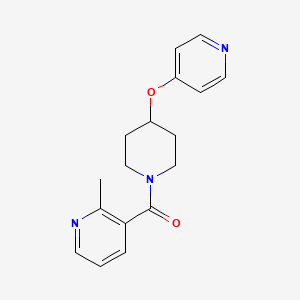

![3-(2-Chlorophenyl)-5-methyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2546006.png)

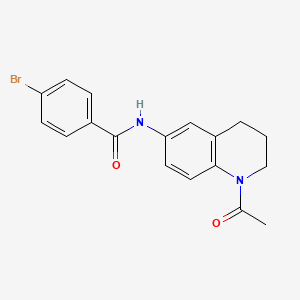

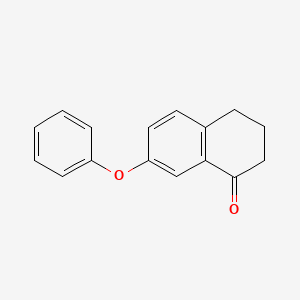

![N'-(2-chloroacetyl)-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide](/img/structure/B2546007.png)

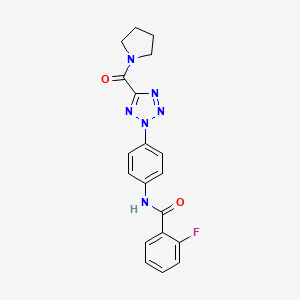

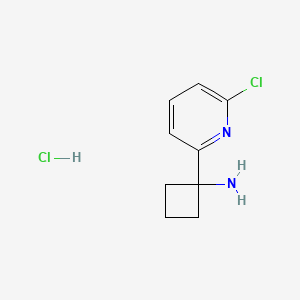

![N-([2,3'-bipyridin]-3-ylmethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2546019.png)

![1-[(Tert-butoxy)carbonyl]-3-(prop-2-yn-1-yl)pyrrolidine-3-carboxylic acid](/img/structure/B2546024.png)

![4-acetyl-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2546028.png)